molecular formula C16H12Cl3NO B11137005 (2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide

(2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B11137005
M. Wt: 340.6 g/mol
InChI Key: ABVIZSWNHPJQHN-SOFGYWHQSA-N
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Description

(2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond (2E) and multiple chlorine substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the reaction of an appropriate amine with an acyl chloride or anhydride. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Catalysts such as pyridine or triethylamine may be used to neutralize the hydrochloric acid byproduct.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the double bond, converting it into a single bond and forming saturated derivatives.

    Substitution: The chlorine atoms on the aromatic rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Saturated amides.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its chlorine substituents can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. The presence of multiple chlorine atoms may influence the compound’s bioavailability and metabolic stability.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, or polymers

Mechanism of Action

The mechanism by which (2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide
  • (2E)-N-(2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide
  • (2E)-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide

Uniqueness

The uniqueness of (2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 3-chloro-2-methylphenyl and 2,4-dichlorophenyl groups provides a distinct electronic and steric environment, differentiating it from other similar compounds.

Properties

Molecular Formula

C16H12Cl3NO

Molecular Weight

340.6 g/mol

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C16H12Cl3NO/c1-10-13(18)3-2-4-15(10)20-16(21)8-6-11-5-7-12(17)9-14(11)19/h2-9H,1H3,(H,20,21)/b8-6+

InChI Key

ABVIZSWNHPJQHN-SOFGYWHQSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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